

Technical Guide: Covalent Binding Kinetics of KRAS G12C Inhibitors

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Compound of Interest

Compound Name: KRAS G12C inhibitor 23

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of the covalent binding kinetics of well-characterized KRAS G12C inhibitors. Despite a thorough search of scientific literature and public databases, no specific data was found for a compound designated as "**KRAS G12C inhibitor 23**." The information presented herein is based on publicly available data for representative KRAS G12C covalent inhibitors and is intended to serve as a detailed technical resource on the subject.

Introduction to KRAS G12C Covalent Inhibition

The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. This mutation introduces a cysteine residue at position 12, which has been exploited for the development of targeted covalent inhibitors.[2]

These inhibitors function by forming an irreversible covalent bond with the thiol group of the mutant cysteine 12.[2] This interaction selectively targets the mutated protein, locking it in an inactive, GDP-bound conformation.[1][2][3][4] By trapping KRAS G12C in this inactive state,

the inhibitors prevent its interaction with downstream effector proteins, thereby blocking oncogenic signaling pathways.^[1] The covalent nature of this binding leads to prolonged target engagement and durable inhibition.

Quantitative Data on Covalent Binding Kinetics

The efficacy of a covalent inhibitor is determined by a two-step process: the initial non-covalent binding to the target protein, characterized by the inhibition constant (K_i), followed by the irreversible covalent bond formation, defined by the rate of inactivation (k_{inact}). The overall potency is often expressed as the second-order rate constant, k_{inact}/K_i .

Below is a summary of the covalent binding kinetics for several well-characterized KRAS G12C inhibitors.

Inhibitor	k _{inact} (s ⁻¹)	K _i (μM)	k _{inact} /K _i (M ⁻¹ s ⁻¹)	Assay Method	Reference
ARS-853	Not Reported	~200	76	Mass Spectrometry -based	Patricelli et al., Cancer Discovery, 2016[5]
AMG 510 (Sotorasib)	Not Reported	Not Reported	Not Reported	Various biochemical and cellular assays	Canon et al., Nature, 2019
MRTX849 (Adagrasib)	Not Reported	Not Reported	Not Reported	Various biochemical and cellular assays	Hallin et al., Cancer Discovery, 2020
Compound 1	Not Reported	Not Reported	501	Mass Spectrometry -based	Lito et al., Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor, 2018[5]
ARS-853	Not Reported	36.0 ± 0.7	Not Reported	Stopped-flow fluorescence spectroscopy	Johnson et al., Journal of Biological Chemistry, 2022[6][7][8][9]

Note: Direct comparative values for k_{inact} and K_i are not always reported in the same format across different studies, and experimental conditions can vary.

Experimental Protocols for Determining Covalent Binding Kinetics

A variety of biochemical and biophysical methods are employed to characterize the binding kinetics of covalent inhibitors.

Mass Spectrometry-Based Assays

Principle: This method directly measures the formation of the covalent adduct between the inhibitor and the KRAS G12C protein over time.

Protocol Outline:

- **Protein Preparation:** Recombinant human KRAS G12C (residues 1-185) is expressed and purified. The protein is pre-loaded with GDP.
- **Reaction:** The GDP-bound KRAS G12C is incubated with varying concentrations of the covalent inhibitor at a controlled temperature.
- **Time Points:** Aliquots of the reaction mixture are taken at different time points.
- **Quenching:** The reaction in each aliquot is stopped, typically by the addition of a quenching agent like formic acid.
- **LC-MS Analysis:** The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate the unmodified protein from the inhibitor-bound adduct.
- **Data Analysis:** The fraction of modified protein at each time point and inhibitor concentration is quantified. These data are then fitted to kinetic models to determine the k_{inact} and K_i values.[\[5\]](#)[\[10\]](#)

Fluorescence-Based Nucleotide Exchange Assays

Principle: These assays measure the ability of the inhibitor to trap KRAS G12C in the GDP-bound state by monitoring the exchange of fluorescently labeled GDP for GTP.

Protocol Outline:

- **Protein and Reagents:** Purified KRAS G12C is incubated with a fluorescently labeled GDP analog (e.g., mant-GDP). The guanine nucleotide exchange factor (GEF), such as SOS1, is used to catalyze the nucleotide exchange.
- **Inhibitor Incubation:** The KRAS G12C-mant-GDP complex is incubated with the covalent inhibitor for a defined period.
- **Initiation of Exchange:** The nucleotide exchange reaction is initiated by the addition of a high concentration of unlabeled GTP and the GEF.
- **Fluorescence Monitoring:** The change in fluorescence intensity is monitored over time. As mant-GDP is released and replaced by GTP, the fluorescence signal decreases.
- **Data Analysis:** The rate of fluorescence decay is measured. A slower rate in the presence of the inhibitor indicates that it has covalently modified KRAS G12C and locked it in the GDP-bound state, thus inhibiting nucleotide exchange.

Cellular Target Engagement Assays

Principle: These assays confirm that the inhibitor can bind to its target within a cellular environment.

Protocol Outline (e.g., Cellular Thermal Shift Assay - CETSA):

- **Cell Culture:** KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured.
- **Inhibitor Treatment:** The cells are treated with the covalent inhibitor at various concentrations for a specific duration.
- **Thermal Challenge:** The treated cells are heated to a range of temperatures. Covalent binding of the inhibitor stabilizes the KRAS G12C protein, leading to a higher melting temperature.
- **Cell Lysis and Protein Analysis:** The cells are lysed, and the soluble fraction of KRAS G12C at each temperature is quantified by methods such as Western blotting or mass spectrometry.

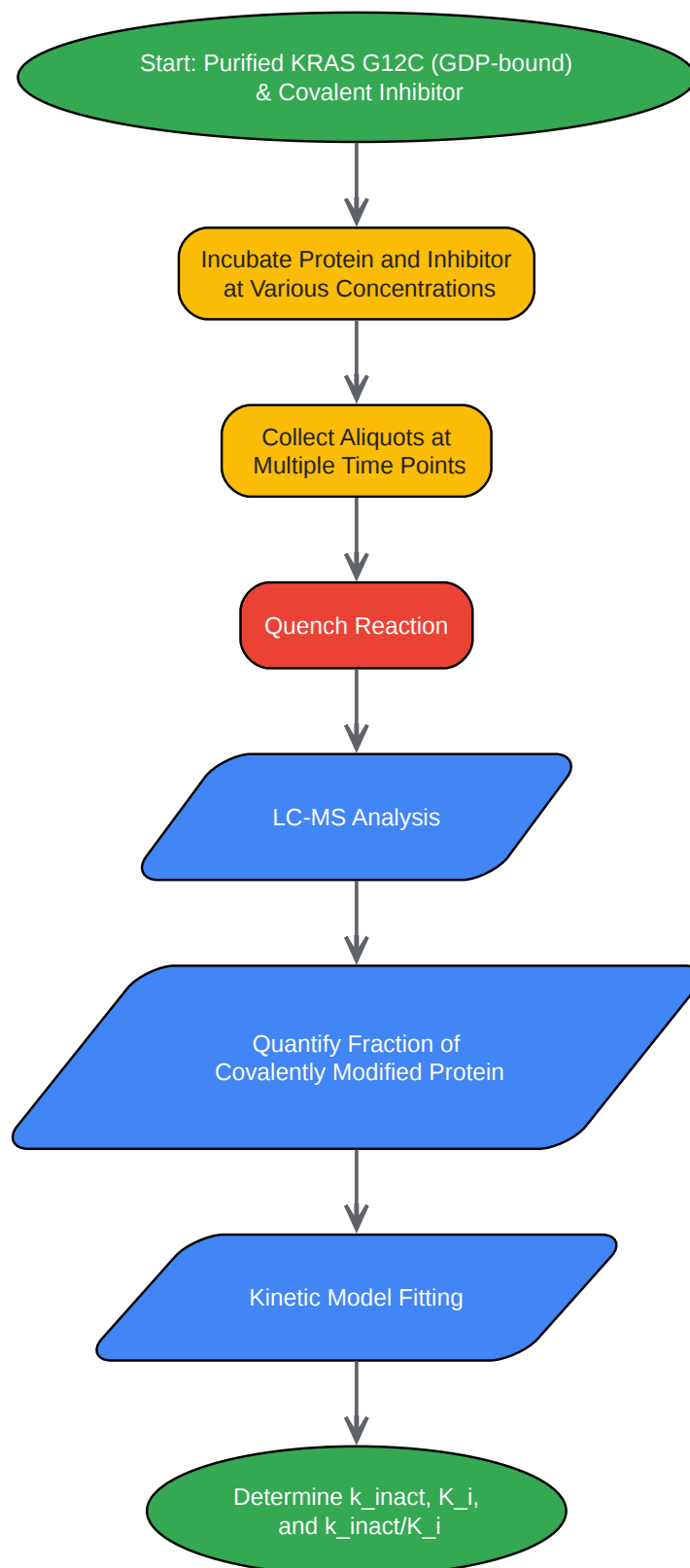
- Data Analysis: The melting curves are plotted, and the shift in the melting temperature upon inhibitor binding is determined, confirming target engagement.[\[11\]](#)

Visualizations

KRAS Signaling Pathway and Covalent Inhibition

Caption: Mechanism of KRAS G12C covalent inhibition.

Experimental Workflow for Covalent Binding Kinetics



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Caption: Workflow for determining covalent binding kinetics using LC-MS.

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